molecular formula C12H8FNO2 B1326245 6-(2-Fluorophenyl)nicotinic acid CAS No. 505082-91-7

6-(2-Fluorophenyl)nicotinic acid

Cat. No.: B1326245
CAS No.: 505082-91-7
M. Wt: 217.2 g/mol
InChI Key: YJILCXGTKPCIMF-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-(2-Fluorophenyl)nicotinic acid involves the reaction of tert-butyl 6-(2-fluorophenyl)nicotinate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C. The reaction mixture is stirred at room temperature overnight, followed by the addition of toluene and removal of the solvent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and nicotinic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(2-Fluorophenyl)nicotinic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes related to inflammation, cell signaling, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Fluorophenyl)nicotinic acid include other nicotinic acid derivatives such as:

  • 2-Chloronicotinic acid
  • 2-Bromo-6-fluoronicotinic acid
  • 6-(2-Chlorophenyl)nicotinic acid

Uniqueness

This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-(2-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJILCXGTKPCIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647030
Record name 6-(2-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-91-7
Record name 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505082-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-butyl 6-(2-fluorophenyl)nicotinate (479 mg, 1.75 mmol) in DCM (12 mL) at 0° C. was added TFA (2.5 mL). After stirring at rt overnight, toluene was added (10 mL) and the solvent removed to give a white solid (375 mg, 98%), 6-(2-fluorophenyl)nicotinic acid. LC/MS (M+H)=218.0 observed, 218.06 expected.
Quantity
479 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
98%

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